molecular formula C10H12ClF2N B13500337 4,4-Difluoro-2-phenylpyrrolidine hydrochloride

4,4-Difluoro-2-phenylpyrrolidine hydrochloride

Cat. No.: B13500337
M. Wt: 219.66 g/mol
InChI Key: LICZBONMURTOMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2-phenylpyrrolidine hydrochloride typically involves the reaction of 2-phenylpyrrolidine with fluorinating agents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2-phenylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function and activity . The exact pathways and targets are still under investigation.

Biological Activity

4,4-Difluoro-2-phenylpyrrolidine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms typically enhances lipophilicity and biological activity, making this compound a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H12_{12}F2_2N·HCl, with a molecular weight of approximately 219.66 g/mol. The compound features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and a phenyl group at the 2-position. The hydrochloride form increases its solubility and stability in aqueous environments, which is beneficial for biological assays and therapeutic applications .

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Cytotoxicity : Initial cytotoxicity assays indicate that this compound may affect cell viability in specific cancer cell lines.
  • Neuropharmacological Effects : Investigations into its interaction with neurotransmitter systems are ongoing, particularly concerning its potential as an anxiolytic or antidepressant agent.

Binding Affinity and Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies are crucial for understanding the mechanism of action and therapeutic potential of this compound. For example:

TargetBinding Affinity (IC50)Reference
S1PR245 nM
Other receptorsTBDOngoing research

Case Studies

  • Anticancer Activity : A study investigating the cytotoxic effects of various pyrrolidine derivatives found that compounds similar to this compound showed significant inhibition of tumor cell proliferation in vitro .
  • Neuropharmacological Evaluation : Recent evaluations have indicated that this compound may influence serotonin and dopamine receptor pathways, suggesting potential applications in treating mood disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common methods include nucleophilic substitutions and electrophilic additions due to the reactive sites on the pyrrolidine ring. The following table summarizes some derivatives with potential enhanced biological properties:

Compound NameMolecular FormulaKey Features
3,3-Difluoro-4-phenylpyrrolidine hydrochlorideC11_{11}H12_{12}F3_{3}N·HClSimilar fluorination pattern
4-Fluoro-N-(4-(propylcarbamoyl)phenyl)pyrrolidineC15_{15}H18_{18}F1_{1}N2_{2}O1_{1}Additional functional groups

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4-Difluoro-2-phenylpyrrolidine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves fluorination of a pyrrolidine precursor followed by phenyl group introduction. Key steps include:

  • Fluorination : Use of diethylaminosulfur trifluoride (DAST) or XtalFluor-E under anhydrous conditions at -78°C to 0°C to achieve high regioselectivity for difluorination .
  • Phenyl Group Coupling : Suzuki-Miyaura cross-coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in THF/water .
    Critical Parameters :
  • Temperature control during fluorination to avoid side reactions.
  • Catalyst loading (1–5 mol% Pd) for efficient coupling .
    Table 1 : Comparison of Synthetic Routes
MethodYield (%)Purity (%)Key Conditions
DAST Fluorination65–75≥95-78°C, dry DCM
XtalFluor-E70–80≥980°C, 12 h

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • ¹⁹F NMR : Identifies fluorination patterns (δ -180 to -200 ppm for CF₂ groups) and confirms absence of monofluorinated byproducts .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]⁺ = 232.07) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming the trans-configuration of fluorine atoms .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of enantioselective synthesis for this compound?

  • Methodological Answer :

  • Quantum Mechanical Calculations (DFT) : Predict transition-state energies to identify chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric fluorination .
  • Molecular Dynamics Simulations : Model solvent effects on reaction kinetics; polar aprotic solvents (e.g., DMF) enhance fluorination efficiency .
    Case Study : A 2024 study achieved 92% enantiomeric excess (ee) using a computationally designed thiourea catalyst .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyrrolidine derivatives?

  • Methodological Answer :

  • Systematic SAR (Structure-Activity Relationship) Studies : Compare analogs with varied substituents (e.g., 3,4-difluorophenyl vs. 4-trifluoromethylphenyl) to isolate fluorine’s electronic effects .
  • Controlled Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and solvent systems (DMSO concentration ≤0.1%) to minimize variability .
    Example : Discrepancies in IC₅₀ values for dopamine receptor binding (2–50 nM) were traced to differences in membrane protein preparation .

Q. How do reaction engineering principles improve scalability in continuous-flow synthesis of this compound?

  • Methodological Answer :

  • Microreactor Design : Enhances heat/mass transfer for exothermic fluorination steps, reducing decomposition (<5% vs. 15% in batch) .
  • In-line Analytics : FTIR monitors reaction progress in real time, enabling immediate parameter adjustments (e.g., flow rate, temperature) .
    Table 2 : Batch vs. Continuous Flow Performance
ParameterBatchContinuous Flow
Yield (%)7085
Reaction Time24 h2 h
Purity (%)9599

Q. What are the implications of fluorine’s stereoelectronic effects on the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Metabolic Stability Assays : Liver microsome studies show CF₂ groups reduce oxidative metabolism (t₁/₂ = 120 min vs. 30 min for non-fluorinated analog) due to electronegativity hindering CYP450 binding .
  • pH-Dependent Solubility : Hydrochloride salt form increases aqueous solubility (25 mg/mL at pH 7.4 vs. 5 mg/mL for free base) but requires lyophilization for long-term storage .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of fluorination in pyrrolidine derivatives?

  • Methodological Answer :

  • Deuterium Labeling : Substitute H with D at fluorination sites; KIE >1 indicates a rate-limiting proton transfer step .
  • Isotopic Tracing : ¹⁸O labeling in DAST reactions confirms SO₂F⁻ as the leaving group .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s efficacy in CNS drug development?

  • Root Cause :

  • Blood-Brain Barrier (BBB) Penetration Variability : LogP values range from 1.8–2.5; derivatives with LogP >2.2 show improved BBB permeability but higher off-target binding .
    • Resolution Strategy :
  • PET Imaging : Use ¹⁸F-labeled analogs to quantify brain uptake in murine models .

Q. Key Takeaways

  • Synthesis : Prioritize continuous-flow systems and computational modeling for efficiency.
  • Characterization : Combine ¹⁹F NMR and X-ray crystallography for structural validation.
  • Biological Studies : Standardize assays and leverage isotopic tracing for mechanistic clarity.

Properties

Molecular Formula

C10H12ClF2N

Molecular Weight

219.66 g/mol

IUPAC Name

4,4-difluoro-2-phenylpyrrolidine;hydrochloride

InChI

InChI=1S/C10H11F2N.ClH/c11-10(12)6-9(13-7-10)8-4-2-1-3-5-8;/h1-5,9,13H,6-7H2;1H

InChI Key

LICZBONMURTOMO-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC1(F)F)C2=CC=CC=C2.Cl

Origin of Product

United States

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